Sulfodehydroabietic acid calcium salt
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Overview
Description
Sulfodehydroabietic acid calcium salt is a chemical compound derived from dehydroabietic acid, a diterpene resin acid commonly found in pine resin
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfodehydroabietic acid calcium salt typically involves the sulfonation of dehydroabietic acid followed by neutralization with calcium hydroxide. The general steps are as follows:
Sulfonation: Dehydroabietic acid is reacted with sulfuric acid or another sulfonating agent to introduce a sulfonic acid group.
Neutralization: The resulting sulfodehydroabietic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Extraction: Dehydroabietic acid is extracted from pine resin.
Sulfonation: The extracted dehydroabietic acid is sulfonated using sulfuric acid.
Neutralization: The sulfonated product is neutralized with calcium hydroxide to produce the calcium salt.
Chemical Reactions Analysis
Types of Reactions
Sulfodehydroabietic acid calcium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
Sulfodehydroabietic acid calcium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in treating infections.
Mechanism of Action
The mechanism of action of sulfodehydroabietic acid calcium salt involves its interaction with biological membranes and enzymes. The sulfonic acid group can interact with proteins and other biomolecules, leading to various biological effects. For example, its cytoprotective properties in treating peptic ulcers are thought to be due to its ability to form a protective barrier on the stomach lining .
Comparison with Similar Compounds
Similar Compounds
12-Sulfodehydroabietic acid monosodium salt: Similar in structure but with a sodium ion instead of calcium.
Bismuthyl ecabet: A combination of sulfodehydroabietic acid and bismuth, used for treating peptic ulcers.
Uniqueness
Sulfodehydroabietic acid calcium salt is unique due to its specific combination of sulfonic acid and calcium ions, which imparts distinct chemical and biological properties. Its calcium salt form enhances its stability and bioavailability compared to other similar compounds.
Properties
CAS No. |
86408-75-5 |
---|---|
Molecular Formula |
C20H26CaO5S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
calcium;(1R,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfonato-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H28O5S.Ca/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+2/p-2/t17-,19-,20+;/m0./s1 |
InChI Key |
ARDPVXCPTNGYGN-PQRDQDNSSA-L |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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